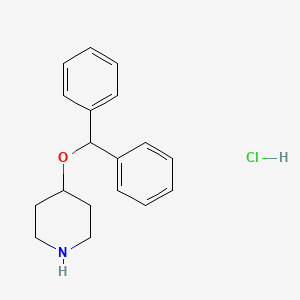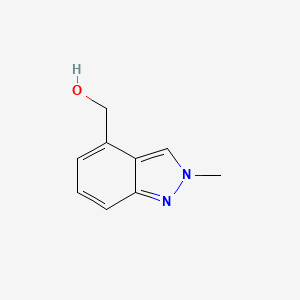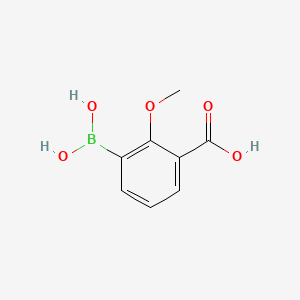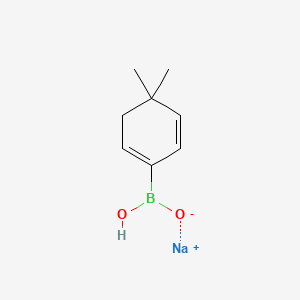![molecular formula C12H6Cl2N2S B1438555 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine CAS No. 1133128-92-3](/img/structure/B1438555.png)
4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Descripción general
Descripción
“4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine” is an aromatic heterocyclic compound . It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine”, can be achieved through various methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular formula of “4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine” is C12H6Cl2N2S . The SMILES string representation is ClC1=NC=NC2=C1C (C (C=C3)=CC=C3Cl)=CS2 .Chemical Reactions Analysis
The chemical characteristics and reactivities of “4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine” derivatives have been investigated . The introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement .Physical And Chemical Properties Analysis
“4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine” is a solid compound . Its melting point ranges from 139.0 to 148.0°C .Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine”, but unfortunately, there is limited information available on specific applications for this compound. The search results primarily discuss the synthesis and potential therapeutic activities of pyrimidine derivatives in general, rather than focusing on the unique applications of this specific compound.
Anti-inflammatory Activities
Pyrimidine derivatives have been reported to facilitate smooth synthesis with anti-inflammatory activities through various catalytic processes .
Antiviral Activity
Substituted aryl pyrimidines have shown inhibitory activity against certain viruses, indicating potential antiviral applications .
Therapeutic Potential
Pyrimidine compounds have been explored for their therapeutic potential in various medical conditions .
Chemical Synthesis
The compound has been used in chemical synthesis and is available for purchase from chemical suppliers, which suggests it may be used as a reagent or intermediate in chemical research .
Mecanismo De Acción
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Direcciones Futuras
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The introduction of different halogen atoms on the phenyl ring caused different effects on the antitubercular activity against the GFP reporter strain of Mtb .
Propiedades
IUPAC Name |
4-chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-9-4-2-1-3-7(9)8-5-17-12-10(8)11(14)15-6-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGVCJCXDIKLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC3=C2C(=NC=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



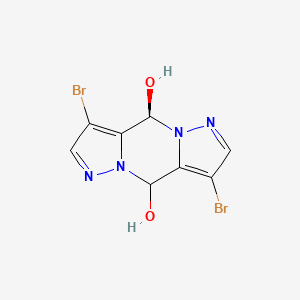
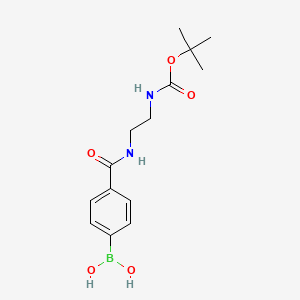


![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)
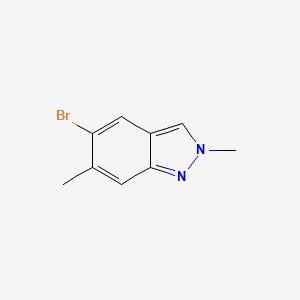
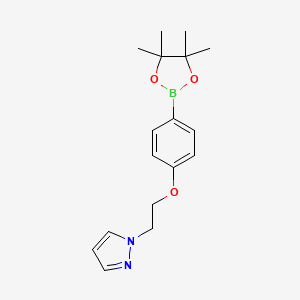
![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)
